[1-(Propylamino)cyclopentyl]methanol
Description
[1-(Propylamino)cyclopentyl]methanol is a cyclopentane-derived compound featuring a methanol (-CH₂OH) group and a propylamino (-NHCH₂CH₂CH₃) substituent at the 1-position of the cyclopentyl ring. The cyclopentyl scaffold is a common motif in medicinal chemistry, often utilized to enforce conformational rigidity in bioactive molecules .
The compound’s propylamino side chain may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to longer or branched alkylamino analogs.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
[1-(propylamino)cyclopentyl]methanol |
InChI |
InChI=1S/C9H19NO/c1-2-7-10-9(8-11)5-3-4-6-9/h10-11H,2-8H2,1H3 |
InChI Key |
GBSMUXGBEYANII-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1(CCCC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propylamino)cyclopentyl]methanol typically involves the reaction of cyclopentanone with propylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product, which is essential for its use in pharmaceutical and other high-precision applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Propylamino)cyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride, which can then be substituted by other nucleophiles.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Propylamino)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound can be used to study the effects of cyclopentyl derivatives on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals, particularly those targeting neurological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(Propylamino)cyclopentyl]methanol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, identified in patent literature and chemical databases, share structural or functional similarities with [1-(Propylamino)cyclopentyl]methanol. Key differences in substituents and their implications are analyzed:
{1-[(2-Phenylethyl)amino]cyclopentyl}methanol
- Structure: Differs by replacing the propylamino group with a 2-phenylethylamino (-NHCH₂CH₂C₆H₅) group.
3-(1-(6-endo-Hydroxymethylbicyclo[2.2.1]heptane-2-exo-carbamoyl)cyclopentyl]-2-(2-methoxyethoxymethyl)propanoic acid (GB02218983)
- Structure : Features a bicyclo[2.2.1]heptane core and a carboxylic acid (-COOH) group.
- The carboxylic acid group enhances water solubility and enables ionic interactions in biological systems, unlike the neutral methanol group in this compound .
N-(1-(3-(N-t-Butoxycarbonyl-(S)-prolylamino)-2-(S)-t-butoxycarbonylpropyl)cyclopentyl)-2-(2-methoxyethoxymethyl)propanoic acid (WO92/14706)
- Structure: Contains a tert-butoxycarbonyl (Boc)-protected prolylamino group and a methoxyethoxymethyl side chain.
- Impact: The Boc group serves as a protective moiety, likely improving synthetic stability during drug development. The methoxyethoxymethyl group may enhance metabolic stability and prolong half-life compared to the simpler propylamino group .
4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid (EP00361365)
- Structure : Substitutes the cyclopentyl ring with a benzoic acid core and adds a mercaptomethyl (-CH₂SH) group.
- The benzoic acid scaffold increases planarity, altering binding modes compared to the non-aromatic cyclopentyl system .
Research and Patent Landscape
Patent filings (e.g., EP00342850, WO90/09374) highlight that cyclopentyl and related scaffolds are frequently explored in pharmaceutical applications, particularly as enzyme inhibitors (e.g., angiotensin-converting enzyme) or receptor modulators . However, this compound itself lacks direct pharmacological data in the provided evidence, necessitating extrapolation from analogs.
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